molecular formula C11H8O5 B2521151 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 68747-26-2

2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No.: B2521151
CAS No.: 68747-26-2
M. Wt: 220.18
InChI Key: BFHNQOMHFVJCPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents under specific conditions. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azides . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of green chemistry principles, such as employing green solvents and catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Properties

IUPAC Name

2-(6-hydroxy-2-oxochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c12-7-1-2-9-8(5-7)6(3-10(13)14)4-11(15)16-9/h1-2,4-5,12H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHNQOMHFVJCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC(=O)O2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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